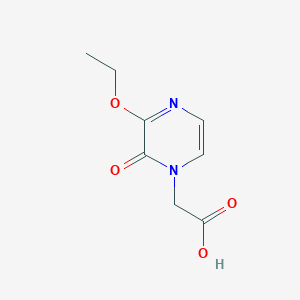

2-(3-Ethoxy-2-oxopyrazin-1(2H)-yl)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O4 |

|---|---|

Molecular Weight |

198.18 g/mol |

IUPAC Name |

2-(3-ethoxy-2-oxopyrazin-1-yl)acetic acid |

InChI |

InChI=1S/C8H10N2O4/c1-2-14-7-8(13)10(4-3-9-7)5-6(11)12/h3-4H,2,5H2,1H3,(H,11,12) |

InChI Key |

XEHTXGSFIAOQEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC=CN(C1=O)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Step 1: Alkylation to Form 2-(2-Oxopyrazin-1(2H)-yl)tert-Butyl Acetate

Reaction Conditions:

-

Reactants: 2-Oxopyrazine, 2-bromoacetic acid tert-butyl ester

-

Solvent: N,N-Dimethylacetamide (DMAc)

-

Base: Potassium carbonate (K₂CO₃)

-

Temperature: Room temperature (25°C)

-

Time: 7 hours

Mechanism:

The reaction proceeds via nucleophilic substitution, where the pyrazine nitrogen attacks the electrophilic carbon of 2-bromoacetic acid tert-butyl ester. K₂CO₃ acts as both a base and a phase-transfer catalyst.

Analytical Data:

Step 2: Deprotection to Yield 2-(3-Ethoxy-2-oxopyrazin-1(2H)-yl)acetic Acid

Reaction Conditions:

-

Reactant: 2-(2-Oxopyrazin-1(2H)-yl)tert-butyl acetate

-

Acid: 4M HCl in dioxane

-

Solvent: Dichloromethane (DCM)

-

Temperature: Room temperature (25°C)

-

Time: 16 hours

Mechanism:

Acid-catalyzed cleavage of the tert-butyl ester group generates the free carboxylic acid.

Optimization Notes:

-

Excess HCl (21 mL for 6 g substrate) ensures complete deprotection.

Alternative Synthetic Routes and Comparative Analysis

While the two-step method dominates industrial applications, alternative approaches have been explored in research settings:

Direct Ethoxylation of Pyrazine Core

A method analogous to the synthesis of T-1105 derivatives involves ethoxylation using ethyl chloride and Lewis acids:

Reaction Conditions:

-

Reactants: 2-Oxopyrazine, ethyl chloride

-

Catalyst: SnCl₄

-

Solvent: Acetonitrile

-

Temperature: 0°C → room temperature

Yield: 61% (for analogous compounds)

Limitations:

-

Lower yield compared to the two-step process.

-

Requires stringent moisture control due to SnCl₄ sensitivity.

Critical Parameters for Industrial Scalability

The patent CN109503500A emphasizes key factors for large-scale production:

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent (Step 1) | DMAc | Enhances reaction homogeneity |

| Base (Step 1) | K₂CO₃ (1.7 eq) | Balances reactivity and cost |

| Acid (Step 2) | 4M HCl in dioxane (3.5 eq) | Ensures complete deprotection |

| Workup (Step 2) | Filtration precipitation | Reduces chromatographic steps |

Characterization and Quality Control

4.1 Spectral Validation

-

IR (KBr): Strong absorption at 1720 cm⁻¹ (C=O stretch of carboxylic acid).

-

MS (ESI): m/z 199.1 [M+H]⁺ (calculated for C₈H₁₀N₂O₄: 198.18).

4.2 Purity Standards

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution, forming esters or amides under standard conditions:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts (e.g., H₂SO₄) to yield corresponding esters .

-

Amidation : Reacts with amines (e.g., hydrazine, alkylamines) to produce hydrazides or amides. For example, treatment with hydrazine hydrate forms 2-(3-ethoxy-2-oxopyrazin-1(2H)-yl)acetohydrazide , a precursor for Schiff base synthesis .

Table 1: Representative Esterification/Amidation Conditions

| Reaction Type | Reagent/Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Esterification | Ethanol/H⁺ | Ethanol | 61–85 | |

| Amidation | Hydrazine hydrate | Methanol | 73–93 |

Substitution at the Ethoxy Group

The ethoxy (-OEt) group participates in nucleophilic substitution or hydrolysis:

-

Hydrolysis : Under acidic or basic conditions, the ethoxy group converts to hydroxyl, forming 2-(3-hydroxy-2-oxopyrazin-1(2H)-yl)acetic acid .

-

Alkylation : Reacts with alkyl halides (e.g., ethyl chloride) in the presence of Lewis acids (e.g., SnCl₄) to yield branched derivatives .

Key Reaction Pathway :

-

Ethoxy → Hydroxy :

-

Conditions : 1 M NaOH, 60°C, 2 h.

-

Yield : 62–78%.

-

Functionalization of the Pyrazinone Ring

The 2-oxopyrazine ring undergoes electrophilic substitution and cross-coupling:

-

Halogenation : Bromination at the C5 position using liquid bromine in DMF yields 5-bromo-2-(3-ethoxy-2-oxopyrazin-1(2H)-yl)acetic acid .

-

Sonogashira Coupling : The C6 position reacts with terminal alkynes under Pd catalysis to form alkynylated derivatives .

Table 2: Halogenation and Coupling Data

| Reaction | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Bromination | Br₂, DMF, 80°C | 5-Bromo derivative | 49–58 | |

| Sonogashira | Pd(PPh₃)₄, CuI, Alkyne, 60°C | C6-Alkynyl analog | 65–82 |

Intramolecular Cyclizations

The acetic acid side chain facilitates cyclization to form fused heterocycles:

-

Furan Formation : Heating with propargyl alcohols under acidic conditions generates furanopyrazine hybrids .

-

Pyrrole Synthesis : Treatment with methylamine and p-TsCl induces ring-opening followed by cyclization to pyrrole derivatives .

Example Pathway :

-

Acid Chloride Formation : SOCl₂, 0°C → 2-(3-ethoxy-2-oxopyrazin-1(2H)-yl)acetyl chloride .

-

Cyclization : Reflux with methylamine yields N-methylpyrrolo-pyrimidin-2-one .

Schiff Base and Hydrazone Formation

The hydrazide derivative reacts with aldehydes/ketones:

-

Schiff Bases : Condensation with aromatic aldehydes (e.g., benzaldehyde) in ethanol/AcOH yields hydrazones with antimicrobial activity .

-

Hydrazones : Reacts with ethyl acetoacetate to form β-ketoester conjugates .

Table 3: Condensation Reactions

| Substrate | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | Ethanol/AcOH | N'-Benzylidene hydrazide | 87–92 | |

| Ethyl acetoacetate | Solvent-free | β-Ketoester hydrazone | 48–65 |

Scientific Research Applications

Therapeutic Applications

1. Antitumor Activity

Research indicates that compounds related to 2-(3-Ethoxy-2-oxopyrazin-1(2H)-yl)acetic acid exhibit significant antitumor properties. For instance, derivatives of similar structures have shown efficacy against human solid tumors, including colon and lung cancers. The pharmacological testing of these compounds typically involves assessing their cytotoxicity against various cancer cell lines, such as HT-29 (colon carcinoma) and H460M (lung carcinoma) using assays like the MTT test .

2. Viral Inhibition

Compounds within the oxopyrazine family have been investigated for their potential as viral polymerase inhibitors. These compounds may offer therapeutic avenues in treating viral infections, similar to how T-705 and T-1105 have been explored for their antiviral properties .

Case Studies

Mechanism of Action

The mechanism of action of 2-(3-Ethoxy-2-oxopyrazin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Pyrazine and Pyridazine Cores

Pyridazin-3(2H)-one Derivatives

- Example: 5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (). Structure: Pyridazine (two adjacent nitrogen atoms) with chloro and phenyl substituents at positions 5 and 4. Key Differences: Unlike the pyrazine core, pyridazine has adjacent nitrogens, altering electronic distribution. The chloro and phenyl groups enhance lipophilicity and steric bulk compared to the ethoxy and oxo groups in the target compound. Synthesis: Prepared via alkylation of pyridazinones with halides under basic conditions .

Pyrimidin-2(1H)-one Derivatives

- Example: (2-Oxopyrimidin-1(2H)-yl)acetic acid (). Structure: Pyrimidine (nitrogens at positions 1 and 3) with an oxo group at position 2 and an acetic acid at position 1. Key Differences: The nitrogen positions in pyrimidine reduce symmetry compared to pyrazine. Applications: Used as intermediates in antibiotic synthesis .

Functional Group Modifications

Ethyl Ester Analogs

- Example : Ethyl 2-(3-hydroxy-2-oxopyrazin-1(2H)-yl)acetate ().

- Structure : Similar to the target compound but with a hydroxyl group at position 3 and an ethyl ester instead of acetic acid.

- Key Differences : The ester group reduces acidity (pKa ~5–6 vs. ~2–3 for acetic acid) and alters solubility. The hydroxyl group may participate in intramolecular hydrogen bonding, affecting reactivity .

Amino-Substituted Derivatives

- Example: 2-(3-Amino-2-oxopyridin-1(2H)-yl)acetic acid (). Structure: Pyridine (one nitrogen) with amino and oxo groups at positions 3 and 2. The single nitrogen in pyridine reduces aromatic stabilization compared to pyrazine .

Fused and Saturated Ring Systems

Isoindolinone Derivatives

- Example: 2-(3-Oxoisoindolin-1-yl)acetic acid (). Structure: Fused bicyclic system (benzene + five-membered lactam) with acetic acid at position 1. The lactam oxo group participates in hydrogen bonding .

Dihydropyrimidinone Derivatives

- Example: 2-(5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid (). Structure: Partially saturated pyrimidine with cyano and methyl groups. Key Differences: Saturation reduces aromaticity, increasing conformational flexibility. The cyano group is electron-withdrawing, enhancing acidity of the acetic acid (pKa ~1–2) .

Comparative Data Table

Biological Activity

2-(3-Ethoxy-2-oxopyrazin-1(2H)-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from various studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Where , , , and represent the respective number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. The specific arrangement contributes to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related pyrazine derivatives. For instance, compounds with similar structures have shown significant activity against various bacterial strains:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 20 |

| This compound | S. aureus | 18 |

| This compound | P. aeruginosa | 15 |

These findings suggest that modifications in the pyrazine structure can enhance the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Antiviral Activity

In addition to its antibacterial properties, derivatives of pyrazine compounds have been investigated for antiviral activity. For example, T-705 (favipiravir), a pyrazine derivative, has demonstrated efficacy against various viral infections, including influenza and Zika virus. Research indicates that structural modifications in similar compounds can lead to improved antiviral properties:

- Mechanism of Action : These compounds often inhibit viral polymerases, impeding viral replication.

- Case Studies : In vitro studies have shown that certain pyrazine derivatives can significantly reduce viral load in infected cell cultures .

Case Studies

- Study on Antiviral Efficacy : A study focused on modifying the structure of T-705 to enhance its activity against Zika virus found that specific substitutions at the 4 and 6 positions of the pyrazine ring led to increased potency and reduced toxicity .

- Antimicrobial Assessment : Another investigation assessed the antimicrobial potential of various pyrazine derivatives against fungal strains such as Candida albicans. The results indicated that some derivatives exhibited remarkable antifungal activity, suggesting a broad spectrum of action for compounds related to this compound .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Key factors influencing activity include:

Q & A

Basic: What safety protocols are recommended for handling 2-(3-Ethoxy-2-oxopyrazin-1(2H)-yl)acetic acid in academic laboratories?

Answer:

This compound requires stringent safety measures due to its classification as a skin/eye irritant and potential respiratory hazard (GHS Category 2/3). Key protocols include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-approved N95 masks) for aerosol-prone procedures .

- Ventilation: Conduct experiments in fume hoods to minimize inhalation risks .

- Spill Management: Avoid dry sweeping; use inert absorbents (e.g., vermiculite) and neutralize spills with appropriate agents. Collect waste in sealed containers labeled for hazardous disposal .

- First Aid: For eye exposure, irrigate with water for ≥15 minutes and seek medical attention. For skin contact, wash thoroughly with soap and water .

Basic: What synthetic routes are reported for this compound?

Answer:

Common methodologies include:

- Stepwise Alkylation: Reacting pyrazinone derivatives with ethylating agents (e.g., ethyl bromide) under basic conditions (K₂CO₃/NaBr in acetonitrile), followed by acetic acid coupling via carbodiimide-mediated activation (EDC/HOBt) .

- Purification: Post-reaction, extract with ethyl acetate, wash with HCl/NaHCO₃, and dry over Na₂SO₄. Final purification employs column chromatography (silica gel, CH₂Cl₂/MeOH) .

- Yield Optimization: Maintain temperatures at 40–50°C during coupling and use stoichiometric excess (1.2–1.5 eq) of reagents to drive reactions to completion .

Advanced: How can researchers resolve discrepancies between crystallographic and spectroscopic data for this compound?

Answer:

Contradictions often arise from polymorphism or dynamic molecular behavior. Mitigation strategies include:

- Multi-Technique Validation: Cross-validate X-ray diffraction (XRD) data (e.g., SHELXL refinement ) with NMR (¹H/¹³C, COSY) and IR spectroscopy. For example, XRD-confirmed hydrogen bonding (O–H⋯O, d = 2.65 Å) should align with IR carbonyl stretching frequencies (~1700 cm⁻¹) .

- Temperature-Dependent Studies: Perform variable-temperature NMR to detect conformational flexibility that may explain spectral vs. crystallographic mismatches .

- Computational Modeling: Use DFT (B3LYP/6-31G*) to simulate spectra and compare with experimental data, identifying energetically favorable conformers .

Advanced: What strategies improve reaction yields for derivatives of this compound in multi-step syntheses?

Answer:

Yield optimization involves:

- Catalyst Screening: Test Pd/C or Pd(OAc)₂ for hydrogenation steps, ensuring inert atmospheres (N₂/H₂) to prevent side reactions .

- Solvent Selection: Use polar aprotic solvents (DMF, acetonitrile) for SN2 reactions, enhancing nucleophilicity of ethoxy groups .

- Byproduct Mitigation: Add scavengers (e.g., polymer-bound triphenylphosphine) to sequester unreacted reagents during coupling steps .

- Real-Time Monitoring: Employ LC-MS or TLC (UV-active spots) to track intermediate formation and adjust reaction times dynamically .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

- HPLC-MS: Use C18 columns (ACN/H₂O gradient) to assess purity (>98%) and confirm molecular weight ([M+H]⁺ = calculated m/z) .

- XRD: Refine structures via SHELXL (R-factor <0.05) to resolve bond lengths/angles and identify hydrogen-bonding networks .

- NMR Spectroscopy: Assign peaks using 2D experiments (HSQC, HMBC) to verify ethoxy (δ 1.3 ppm, triplet) and acetic acid (δ 3.9 ppm, singlet) moieties .

Advanced: How can computational modeling enhance the design of derivatives with improved bioactivity?

Answer:

- Docking Studies: Use AutoDock Vina to predict binding affinities of derivatives to target enzymes (e.g., kinases), prioritizing substituents with favorable ΔG values (<-8 kcal/mol) .

- QSAR Modeling: Train models (e.g., Random Forest) on datasets of pyrazinone analogs to correlate electronic parameters (Hammett σ) with activity .

- MD Simulations: Run 100-ns trajectories (AMBER force field) to assess conformational stability of derivatives in solvated environments .

Basic: What are the key stability considerations for long-term storage of this compound?

Answer:

- Temperature: Store at -20°C under anhydrous conditions to prevent hydrolysis of the ethoxy group .

- Light Sensitivity: Use amber vials to avoid photodegradation, as UV exposure may cleave the pyrazinone ring .

- Moisture Control: Include desiccants (silica gel) in storage containers; monitor humidity with indicators (<10% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.